N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline
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Overview
Description
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline typically involves the reaction of 3,5-dichloroaniline with benzotriazole derivatives under specific conditions. One common method involves the use of coupling reactions where benzotriazole is introduced into the molecule through a variety of reactions, activating it toward numerous transformations . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzotriazole derivatives .
Scientific Research Applications
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s large conjugated system allows it to form π–π stacking interactions and hydrogen bonds with biological molecules, leading to various biological effects . These interactions can modulate enzyme activity, receptor binding, and other cellular processes, contributing to its diverse biological properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline include other benzotriazole derivatives such as:
- N-(2,3-Dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides
- N,N’-Bis[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkyldicarboxamides
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both benzotriazole and dichloroaniline moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-3,5-dichloroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4/c14-9-5-10(15)7-11(6-9)16-8-19-13-4-2-1-3-12(13)17-18-19/h1-7,16H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVIJGDUMFGPIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=CC(=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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